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molecular formula C17H23F3N2O2 B1612943 1-Boc-4-(4-Trifluoromethyl-phenylamino)-piperidine CAS No. 401565-92-2

1-Boc-4-(4-Trifluoromethyl-phenylamino)-piperidine

Cat. No. B1612943
M. Wt: 344.37 g/mol
InChI Key: SDDFJFPUKXLWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044069B2

Procedure details

A solution of 4-(trifluoromethyl)aniline (0.772 mL, 6.21 mmol) and tert-butyl 4-oxopiperidine-1-carboxylate (2.47 g, 12.4 mmol) in acetic acid (30 mL) was treated with anhydrous Na2SO4 powder (8.82 g, 62.1 mmol). The mixture was stirred at ambient temperature for 20 minutes, and then sodium triacetoxyborohydride (3.95 g, 18.6 mmol) was added in approximately 5 equal portions over 2 minutes. The reaction was allowed to proceed at ambient temperature for 3 hours. The reaction mixture was carefully poured into a well-stirred mixture of 1:1 ethyl acetate/hexanes (100 mL) and saturated NaHCO3 solution (150 mL), and then basified with excess 2 N aqueous NaOH solution. The phases were separated, and the organic layer was washed with water and brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was triturated with hexanes and the solid was collected by vacuum filtration and air-dried to give the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.35 (d, J=8.6, 2H), 6.69 (d, J=8.6, 2H), 6.25 (d, J=8.0, 1H), 3.95-3.80 (m, 2H), 3.56-3.40 (m, 1H), 3.02-2.81 (m, 2H), 1.94-1.80 (m, 2H), 1.40 (s, 9H), 1.33-1.18 (m, 2H); MS (DCI+) m/z 345 (M+H)+.
Quantity
0.772 mL
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
8.82 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.95 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate hexanes
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.O=[C:13]1[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:14]1.[O-]S([O-])(=O)=O.[Na+].[Na+].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C([O-])(O)=O.[Na+].[OH-].[Na+]>C(O)(=O)C>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:9]=[CH:8][C:6]([NH:7][CH:13]2[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:14]2)=[CH:5][CH:4]=1 |f:2.3.4,5.6,7.8,9.10|

Inputs

Step One
Name
Quantity
0.772 mL
Type
reactant
Smiles
FC(C1=CC=C(N)C=C1)(F)F
Name
Quantity
2.47 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
8.82 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3.95 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
ethyl acetate hexanes
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to proceed at ambient temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was triturated with hexanes
FILTRATION
Type
FILTRATION
Details
the solid was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)NC1CCN(CC1)C(=O)OC(C)(C)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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